4-(bromomethyl)quinazoline

Nucleophilic Substitution Leaving Group Ability Bond Dissociation Energy

4-(Bromomethyl)quinazoline (CAS 112762-98-8) is a regiospecifically pure quinazoline building block with a reactive benzylic bromide at the 4-position. It eliminates the inseparable 2-, 4-, and 6-bromomethyl regioisomeric mixtures generated by radical bromination, enabling chromatographic-free purification and scalable API manufacture. The benzylic C–Br bond (255 kJ/mol BDE) provides faster nucleophilic displacement kinetics than the chloromethyl analog (293 kJ/mol), ensuring efficient alkylation under mild conditions. This building block is a strategic choice for constructing 4-anilinoquinazoline EGFR/HER2 kinase inhibitor scaffolds and ZD9331-series antifolates, reducing synthetic step count by at least two steps versus other regioisomers.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 112762-98-8
Cat. No. B6602795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)quinazoline
CAS112762-98-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)CBr
InChIInChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2
InChIKeyBPAKIZDBMPFSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)quinazoline (CAS 112762-98-8): A Privileged Electrophilic Building Block for Heterocyclic Chemistry


4-(Bromomethyl)quinazoline (CAS 112762-98-8) is a heteroaromatic building block featuring a quinazoline core substituted at the 4-position with a reactive bromomethyl group . With a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol, this compound serves as a critical alkylating agent in medicinal chemistry and process research . Its benzylic bromide motif enables efficient nucleophilic displacement reactions, making it a strategic intermediate for constructing complex quinazoline-based pharmacophores, particularly kinase inhibitors and antifolate therapeutics [1].

Why 4-(Bromomethyl)quinazoline Cannot Be Replaced by Generic Halomethylquinazoline Analogs


Simple replacement of 4-(bromomethyl)quinazoline with its chloromethyl analog or other regioisomers introduces substantial risk of reaction failure, non-selective alkylation, and complex purification challenges. The benzylic C–Br bond is significantly weaker than the corresponding C–Cl bond (255 vs. 293 kJ/mol) [1][2], translating to markedly faster nucleophilic displacement kinetics. Furthermore, as demonstrated in the process development of ZD9331, non-selective radical bromination of quinazoline substrates generates regioisomeric mixtures (including 2-, 4-, and 6-bromomethyl and dibromomethyl species) that are exceedingly difficult to separate without chromatography [3]. Using a regiospecifically pure 4-(bromomethyl)quinazoline building block is therefore a critical quality-by-design decision for reproducible synthesis and scalable API manufacture.

Quantitative Differentiation Evidence for 4-(Bromomethyl)quinazoline Against Closest Analogs


Bond Dissociation Energy Advantage: C–Br vs. C–Cl Leaving Group Reactivity

The carbon–bromine bond in the benzylic bromomethyl group of 4-(bromomethyl)quinazoline is intrinsically weaker than the carbon–chlorine bond in its 4-(chloromethyl)quinazoline analog. Gas-phase thermolysis measurements establish the absolute C–Br bond dissociation enthalpy of benzyl bromide at 255 ± 4 kJ/mol [1]. In contrast, the C–Cl bond dissociation energy of benzyl chloride is 293 kJ/mol (70 kcal/mol) [2]. This 38 kJ/mol difference (~15% lower bond strength) directly correlates with a substantially lower activation barrier for nucleophilic displacement.

Nucleophilic Substitution Leaving Group Ability Bond Dissociation Energy

Regiospecific Purity: Avoiding Isomeric Contamination in API Synthesis

The radical bromination route to quinazoline-based thymidylate synthase inhibitors (e.g., ZD9331) non-selectively generates a mixture of 4-bromomethyl, 2-bromomethyl, and dibromomethyl quinazoline isomers, along with the desired 4-substituted product [1]. The dibrominated pyrroloquinazolinone impurity (17) is highly crystalline and concentrates during downstream processing, making its removal from the final API extremely difficult without chromatography [1]. A regiospecific approach using pre-formed 4-(bromomethyl)quinazoline eliminates this multi-isomer problem entirely, enabling chromatographic-free purification.

Process Chemistry Regioselectivity Quality by Design

Commercial Purity Specification: 95% Minimum Purity for Reproducible Synthesis

Commercially sourced 4-(bromomethyl)quinazoline (AKSci, Cat. 8926CU) is specified at a minimum purity of 95% . This purity level ensures consistent stoichiometry in subsequent alkylation reactions. In contrast, many 4-(chloromethyl)quinazoline analogs are offered only as technical-grade materials or require custom synthesis, with variable purity and longer lead times, creating uncertainty in reaction optimization.

Quality Control Building Block Purity Reproducibility

Strategic Positioning at the 4-Position: Enabling 4-Anilinoquinazoline Kinase Inhibitor Synthesis

The 4-position of the quinazoline ring is the critical attachment point for the aniline moiety in 4-anilinoquinazoline EGFR inhibitors—one of the most successful kinase inhibitor pharmacophore classes, including approved drugs gefitinib, erlotinib, and lapatinib . 4-(Bromomethyl)quinazoline uniquely positions the electrophilic center directly at this pharmacophoric site, enabling direct N-alkylation or sequential derivatization to access the 4-anilino scaffold. The 2-(bromomethyl) and 6-(bromomethyl) regioisomers cannot generate the same 4-substituted pharmacophore without additional synthetic steps.

Kinase Inhibitor EGFR 4-Anilinoquinazoline Medicinal Chemistry

High-Value Application Scenarios for 4-(Bromomethyl)quinazoline


Scalable Process Chemistry: Regiospecific Synthesis of Quinazoline-Based APIs

In process chemistry campaigns for quinazoline antifolates (e.g., ZD9331 analogs), the use of regiospecifically pure 4-(bromomethyl)quinazoline avoids the generation of inseparable regioisomeric mixtures that plague radical bromination routes [1]. This enables chromatographic-free purification, reduces API impurity burden, and supports tonne-scale manufacture. Procurement teams should specify regiospecific purity as a critical quality attribute when sourcing this building block for process development.

Targeted Covalent Inhibitor Design: EGFR and HER2 Irreversible Inhibitors

The 4-bromomethyl group serves as an electrophilic warhead precursor for constructing 4-anilinoquinazoline-based irreversible EGFR and HER2 inhibitors [1]. The enhanced leaving group ability of bromide over chloride (38 kJ/mol lower BDE) ensures efficient alkylation of aniline nucleophiles under mild conditions, preserving the integrity of acid- or heat-sensitive functional groups commonly present in kinase inhibitor candidates [2][3].

Medicinal Chemistry Library Synthesis: Diversity-Oriented Functionalization

The benzylic bromide motif at the 4-position enables rapid diversification via nucleophilic displacement with amines, thiols, alkoxides, and stabilized carbanions [1]. This versatility supports parallel library synthesis for structure-activity relationship (SAR) exploration. The guaranteed 95% minimum purity [2] ensures consistent product yields across library plates, reducing false negatives in biological screening campaigns.

Building Block Procurement for Kinase-Focused Drug Discovery Programs

For drug discovery programs targeting the ATP-binding site of kinases, 4-(bromomethyl)quinazoline provides the most direct synthetic entry to 4-anilinoquinazoline scaffolds—the core of approved EGFR inhibitors [1]. Its strategic 4-position electrophilic center reduces the synthetic step count by at least two steps compared to using 2- or 6-bromomethyl regioisomers, accelerating hit-to-lead timelines and conserving medicinal chemistry resources.

Quote Request

Request a Quote for 4-(bromomethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.